(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol CAS number and molecular weight
(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol CAS number and molecular weight
Executive Summary
(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol (CAS: 1261232-55-6 ) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical active ingredients (APIs). Structurally, it comprises a piperidine ring N-linked to a 2-pyrimidinyl scaffold, featuring a 4-methyl substitution on the pyrimidine and a hydroxymethyl moiety at the piperidine C4 position.
This molecular architecture serves as a critical pharmacophore in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) modulators (e.g., GPR119 agonists) and kinase inhibitors. Its amphiphilic nature—balancing the lipophilic heteroaromatic core with the polar primary alcohol—makes it an ideal "linker" or "headgroup" for optimizing physicochemical properties such as LogP and aqueous solubility.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Core Data Table[1][3]
| Parameter | Specification |
| Chemical Name | (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol |
| CAS Registry Number | 1261232-55-6 |
| Molecular Formula | C₁₁H₁₇N₃O |
| Molecular Weight | 207.27 g/mol |
| SMILES | CC1=NC(N2CCC(CO)CC2)=NC=C1 |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Calculated) | ~13.5 (Alcohol), ~2.5 (Pyrimidine N) |
| LogP (Predicted) | 1.2 – 1.5 |
Structural Analysis
The molecule features three distinct functional zones:
-
The Pyrimidine Core: Electron-deficient and metabolically stable, the 4-methyl group blocks metabolic oxidation at that position while the N-linkage reduces basicity compared to a free piperidine.
-
The Piperidine Spacer: A semi-rigid, non-aromatic linker that directs the spatial orientation of the terminal alcohol.
-
The Primary Alcohol: A versatile handle for further functionalization (oxidation to aldehyde/acid, conversion to leaving group, or etherification).
Part 2: Synthetic Methodology (SnAr Protocol)
Rationale
The most robust synthesis involves a Nucleophilic Aromatic Substitution (SnAr ) of a 2-halopyrimidine with 4-piperidinemethanol. This route is preferred over Buchwald-Hartwig coupling due to the high reactivity of the 2-chloropyrimidine species and the absence of heavy metal catalysts, simplifying purification.
Reaction Scheme
Reagents:
-
Substrate A: 2-Chloro-4-methylpyrimidine (Electrophile)
-
Substrate B: Piperidin-4-ylmethanol (Nucleophile)
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) -
Solvent: DMF or NMP (Polar aprotic facilitates the transition state)
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with 2-Chloro-4-methylpyrimidine (1.0 eq) and Piperidin-4-ylmethanol (1.1 eq) in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add
(2.5 eq). The excess base acts as a proton scavenger for the HCl generated. -
Thermal Activation: Heat the mixture to 80–100°C for 4–6 hours. Monitor via LC-MS for the consumption of the chloride starting material.
-
Note: The 4-methyl group on the pyrimidine slightly deactivates the ring compared to unsubstituted pyrimidine, necessitating elevated temperatures.
-
-
Workup: Cool to room temperature. Pour into ice-water (10x volume). The product often precipitates. If oiling occurs, extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-10% MeOH in DCM).
Mechanistic Visualization
Caption: Nucleophilic aromatic substitution mechanism yielding the target scaffold.
Part 3: Applications in Drug Discovery
Scaffold for GPCR Ligands
This compound is a bioisostere for N-aryl piperidines found in histamine H3 antagonists and GPR119 agonists (metabolic disease targets). The pyrimidine ring reduces hERG liability compared to phenyl rings due to lower lipophilicity.
Linker Chemistry (Lead Optimization)
The primary alcohol is a "synthetic pivot." It allows medicinal chemists to rapidly diversify a lead series:
-
Oxidation: Converts to carboxylic acid (
) for amide coupling. -
Activation: Conversion to Mesylate (
) or Bromide ( ) allows nucleophilic displacement by amines or thiols. -
Etherification: Williamson ether synthesis to extend the chain.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral features must be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~8.1 ppm (d, 1H, Pyrimidine H6) – Characteristic deshielded doublet.
- ~6.5 ppm (d, 1H, Pyrimidine H5).
- ~4.5 ppm (d, 2H, Piperidine N-CH equatorial).
- ~4.4 ppm (t, 1H, OH exchangeable).
-
~3.3 ppm (d, 2H,
-OH). -
~2.3 ppm (s, 3H, Pyrimidine-
).
-
LC-MS:
-
ESI+:
.
-
Part 4: Logical Workflow for Utilization
The following decision tree guides the researcher on how to deploy this building block based on the target profile (Solubility vs. Potency).
Caption: Decision matrix for utilizing the hydroxymethyl handle in SAR campaigns.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2776521, 1-(2-Pyrimidinyl)-4-piperidinemethanol. (Note: Structural analog reference). Retrieved from [Link]
-
Taylor & Francis. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
